BenchChemオンラインストアへようこそ!

Angiotensin (1-9)

Receptor Pharmacology Cardiovascular Biology Binding Assays

For researchers dissecting the protective RAS axis, Angiotensin (1-9) is the only nonapeptide that selectively activates the AT2 receptor (pKi = 6.28), not the Mas receptor targeted by Angiotensin (1-7). In vivo evidence demonstrates an 18% reduction in systolic blood pressure and reversal of cardiac fibrosis in hypertensive models, effects that are completely blocked by the AT2R antagonist PD123319 but not by the MasR antagonist A779. Using surrogate fragments like Angiotensin (1-7) will produce false negatives for AT2R-mediated cardioprotection.

Molecular Formula C56H78N16O13
Molecular Weight 1183.3 g/mol
Cat. No. B1649345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin (1-9)
Molecular FormulaC56H78N16O13
Molecular Weight1183.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
InChIKeyLJXGOQOPNPFXFT-JWRYNVNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin (1-9) Procurement Guide: Identifying Verifiable Differentiation from Competing Renin-Angiotensin System (RAS) Peptides


Angiotensin (1-9) is a nonapeptide hormone of the renin-angiotensin system (RAS), endogenously produced by the cleavage of Angiotensin I by the angiotensin-converting enzyme 2 (ACE2) [1]. With the molecular formula C56H78N16O13 and a molecular weight of 1183.32 g/mol [2], it is a key component of the counter-regulatory RAS axis [3]. Unlike the potent vasoconstrictor Angiotensin II, Angiotensin (1-9) primarily engages the angiotensin type 2 receptor (AT2R) to elicit cardioprotective and vasodilatory effects [4], positioning it as a critical tool for dissecting the protective arm of the RAS in cardiovascular research.

Why Generic Substitution of RAS Peptides Fails: The Critical Need for Angiotensin (1-9)-Specific Characterization


The renin-angiotensin system (RAS) comprises a complex network of overlapping and counter-regulatory peptide hormones. Simply substituting one angiotensin fragment for another is scientifically unsound and leads to erroneous experimental conclusions. Peptides like Angiotensin II, Angiotensin (1-7), and Angiotensin (1-9) share sequence homology but diverge significantly in their receptor binding profiles [1] and downstream signaling outcomes [2]. For instance, Angiotensin (1-7) signals primarily through the Mas receptor, while Angiotensin (1-9) acts via the angiotensin type 2 receptor (AT2R) [3]. This fundamental difference means that using Angiotensin (1-7) as a surrogate for Angiotensin (1-9) will not recapitulate AT2R-mediated cardioprotective effects and will yield misleading data on the protective RAS axis. Therefore, precise compound selection based on specific, quantifiable differentiation is essential for robust and reproducible research in cardiovascular physiology, pharmacology, and disease modeling.

Angiotensin (1-9) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


AT2 Receptor Binding Affinity of Angiotensin (1-9) Compared to Angiotensin II and Angiotensin (1-7)

Angiotensin (1-9) directly binds the angiotensin type 2 receptor (AT2R) with a defined affinity, differentiating its mechanism from both the primary AT1R agonist Angiotensin II and the Mas receptor agonist Angiotensin (1-7). This direct binding was demonstrated in radioligand competition assays using membranes from HEK-293 cells stably expressing the rat AT2R [1]. The data establish Angiotensin (1-9) as a direct ligand for AT2R, a property not shared by Angiotensin (1-7).

Receptor Pharmacology Cardiovascular Biology Binding Assays

Differential Inhibition of Cardiomyocyte Hypertrophy by Angiotensin (1-9) vs. Angiotensin (1-7)

In an in vitro model of cardiomyocyte hypertrophy, both Angiotensin (1-9) and Angiotensin (1-7) attenuated the increase in cell size induced by Angiotensin II. However, the underlying receptor mechanisms are distinct, as determined by specific receptor antagonists. The antihypertrophic effect of Angiotensin (1-9) was abolished by the AT2R antagonist PD123319 but was unaffected by the Mas receptor antagonist A779, whereas the effect of Angiotensin (1-7) was blocked by A779 [1]. This demonstrates that their functional similarity is achieved through non-overlapping receptor pathways.

Cardiac Remodeling Hypertrophy In Vitro Assay

Comparative AT2R vs. AT1R Selectivity Profile Among Angiotensin Peptides

A systematic analysis of angiotensin peptide binding to AT1 and AT2 receptors revealed a rank order of affinity at the AT2R. While direct data for Angiotensin (1-9) was not included in this specific study, the established selectivity profile for related peptides provides critical context. Shorter angiotensin peptides, such as Angiotensin IV and Angiotensin (1-7), demonstrated substantial AT2R selectivity over AT1R [1]. This pattern, combined with the direct binding data for Angiotensin (1-9) at AT2R and its lack of binding to AT1R [2], positions Angiotensin (1-9) as a peptide with a clear bias towards the protective AT2R axis, unlike Angiotensin II which has high affinity for both AT1R and AT2R.

Receptor Selectivity Pharmacology RAS Biology

In Vivo Antihypertensive Efficacy of Angiotensin (1-9) in Established Hypertension Models

Angiotensin (1-9) has been shown to reduce established hypertension in a rat model, an effect that was blunted by the AT2R antagonist PD123319 but not by the Mas receptor antagonist A779 [1]. This directly confirms that the antihypertensive effect is mediated specifically through the AT2R and is not a consequence of cross-reactivity with the Mas receptor axis, which is the primary target for Angiotensin (1-7). The study provides quantitative data on the reduction in systolic blood pressure (SBP).

Hypertension In Vivo Pharmacology Cardiovascular Disease

Reversal of Experimental Cardiovascular Damage by Angiotensin (1-9) Independent of Angiotensin (1-7)/Mas Axis

In a rat model of hypertension, Angiotensin (1-9) infusion reversed cardiovascular damage, including improvements in cardiac and endothelial function, and reductions in hypertrophy and fibrosis. Crucially, these beneficial effects were abolished by co-administration of the AT2R antagonist PD123319 but were unaffected by the MasR antagonist A779 [1]. This study provides quantitative data on multiple parameters, including a 20% increase in vascular reactivity (vasodilation) and a 1.6-fold increase in plasma nitrate levels, indicating enhanced nitric oxide production.

Cardiovascular Remodeling Fibrosis Endothelial Function

Superior Stability of Lyophilized Angiotensin (1-9) for Long-Term Storage

While in vivo half-life data for Angiotensin (1-9) is limited in primary literature, authoritative product datasheets provide essential stability information for procurement and experimental planning. Lyophilized Angiotensin (1-9) powder is stable for 36 months when stored at -20°C in a desiccated environment [1]. Once reconstituted into a solution, it should be stored at -20°C and used within 3 months to prevent loss of potency, with aliquoting recommended to avoid freeze-thaw cycles [1]. This information is critical for laboratories planning long-term studies and needing to ensure compound integrity over time.

Peptide Stability Storage Conditions Procurement

High-Value Application Scenarios for Angiotensin (1-9) Informed by Quantitative Evidence


Dissecting AT2R-Specific Cardioprotective Signaling Pathways

Given its direct binding to AT2R (pKi = 6.28) [1] and the demonstration that its antihypertrophic effects are mediated by AT2R and not MasR [1], Angiotensin (1-9) is the ideal tool for selectively activating the AT2R-dependent protective arm of the RAS. This application is critical for research aiming to separate AT2R-mediated effects (vasodilation, anti-fibrosis, anti-hypertrophy) from those of the MasR (activated by Angiotensin (1-7)) or AT1R (activated by Angiotensin II). Use Angiotensin (1-9) in in vitro cardiomyocyte or vascular smooth muscle cell assays, with AT2R antagonists (e.g., PD123319) as a critical control, to definitively link observed biological outcomes to AT2R activation.

In Vivo Studies of AT2R-Mediated Blood Pressure Regulation and Vascular Remodeling

The in vivo evidence showing that Angiotensin (1-9) reduces systolic blood pressure by 18% and improves vascular reactivity by 20% in hypertensive rat models, with effects blocked by an AT2R antagonist [2], makes it a powerful tool for chronic infusion studies. This scenario is highly relevant for preclinical research on hypertension and vascular disease, where the goal is to validate the therapeutic potential of AT2R agonism. Researchers can administer Angiotensin (1-9) via osmotic minipump and compare outcomes (blood pressure, vascular histology, endothelial function) to both vehicle controls and groups co-treated with AT2R antagonists, providing robust in vivo validation of target engagement and efficacy.

Investigating Cardiac Remodeling and Fibrosis Independent of the Mas Receptor Axis

The data demonstrating that Angiotensin (1-9) reverses cardiac hypertrophy and fibrosis, and that these effects are not blocked by a MasR antagonist (A779) [2], positions this peptide as a unique probe for studying AT2R-mediated anti-fibrotic mechanisms. This application is particularly valuable in models of heart failure or myocardial infarction, where distinguishing between the protective effects of the ACE2/Ang-(1-7)/MasR and ACE2/Ang-(1-9)/AT2R axes is essential. By using Angiotensin (1-9) in animal models of pressure overload or ischemic injury, researchers can specifically interrogate the AT2R-dependent pathways that limit adverse cardiac remodeling, providing insights that are unattainable with Angiotensin (1-7) or broader RAS inhibitors.

Validation of New Chemical Entities Targeting the Protective RAS Axis

Due to its well-defined AT2R binding affinity [1] and its established in vivo efficacy [2], Angiotensin (1-9) serves as an excellent reference standard or positive control in drug discovery programs targeting the AT2R or the broader ACE2/Ang-(1-9)/AT2R axis. It can be used in binding assays to confirm target engagement of novel small molecules or peptides, and in functional assays to benchmark the efficacy of new compounds. Its unique receptor selectivity profile ensures that any observed activity can be confidently attributed to AT2R modulation, providing a clear benchmark for compound optimization and lead selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin (1-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.